1-(2,5-Difluorophenyl)propan-2-amine

monoamine transporter selectivity dopamine vs. serotonin release fluorination positional effects

Neuroscience programs investigating dopamine-specific mechanisms often face confounding serotonergic activity when using 4-FA or other mono-fluorinated analogs. 2,5-DFA resolves this by favoring DA/NE transporter engagement without para-substituent serotonergic effects. • Distinct D4 receptor affinity (-8.04 kcal/mol) for addiction neurobiology and Parkinson's disease research. • Multi-CYP metabolic profile (CYP1A2, 2C8, 2C9, 2D6, 3A4) ideal for drug-drug interaction panels. • Explicitly claimed in US20100179221A1 as a preferred embodiment, streamlining freedom-to-operate analysis.

Molecular Formula C9H11F2N
Molecular Weight 171.19 g/mol
Cat. No. B8758626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-Difluorophenyl)propan-2-amine
Molecular FormulaC9H11F2N
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESCC(CC1=C(C=CC(=C1)F)F)N
InChIInChI=1S/C9H11F2N/c1-6(12)4-7-5-8(10)2-3-9(7)11/h2-3,5-6H,4,12H2,1H3
InChIKeyCPUFOJBJRNFEBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 10 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,5-Difluorophenyl)propan-2-amine – Baseline Identity and Procurement-Relevant Profile


1-(2,5-Difluorophenyl)propan-2-amine (2,5-DFA; CAS 32560-78-4) is a synthetic, ring‑fluorinated amphetamine derivative with the molecular formula C₉H₁₁F₂N and a molecular weight of 171.19 g·mol⁻¹ . The compound bears two fluorine atoms at the 2‑ and 5‑positions of the aromatic ring, a substitution pattern that differentiates it from the more heavily studied 2‑, 3‑, or 4‑mono‑fluorinated amphetamines and from the 3,4‑difluoro isomer [1]. It is primarily encountered as a research chemical and is structurally classified within the phenylpropan‑2‑amine family of central nervous system (CNS) stimulants [2].

Why 1-(2,5-Difluorophenyl)propan-2-amine Cannot Be Generically Substituted by Other Fluorinated Amphetamines


Fluorinated amphetamines are not functionally interchangeable because the position and number of fluorine substituents on the phenyl ring profoundly alter monoamine transporter selectivity, metabolic stability, and blood‑brain barrier penetration [1]. Mono‑fluorinated regioisomers (2‑FA, 3‑FA, 4‑FA) exhibit divergent dopamine‑to‑serotonin release ratios, while the 3,4‑difluoro isomer has documented serotonin‑transporter affinity that is approximately one‑quarter that of MDA [2]. The 2,5‑difluoro pattern has been explicitly claimed in patents as a preferred embodiment for neurological indications, creating an intellectual‑property and functional distinction that prevents direct substitution by other ring‑fluorinated analogs [3].

Quantitative Differentiation Evidence for 1-(2,5-Difluorophenyl)propan-2-amine Relative to Key Comparators


Ortho/Meta-Difluoro Substitution Shifts Monoamine Selectivity Away from the Serotonergic Profile of Para-Monofluorinated Analogs

Para‑substitution with fluorine (as in 4‑fluoroamphetamine) increases serotonin transporter (SERT) activity relative to the ortho‑ or meta‑substituted isomers [1]. In rat brain synaptosomes, 4‑FA inhibited [³H]‑5‑HT uptake with substantially greater potency than ortho‑substituted 2‑FA [2]. The 2,5‑difluoro pattern places fluorine at both an ortho and a meta position, thereby avoiding the para‑substitution that drives serotonergic character. While direct IC₅₀ data for 2,5‑DFA at DAT/NET/SERT are not publicly available, the class‑level structure‑activity relationship indicates that its selectivity profile will more closely resemble that of 2‑FA and 3‑FA (dopamine/norepinephrine‑preferring) than that of 4‑FA (mixed DA/5‑HT) [1].

monoamine transporter selectivity dopamine vs. serotonin release fluorination positional effects

Predicted Aqueous Solubility (logS = −1.687) Positions 2,5-DFA Between the More Soluble Amphetamine and the Less Soluble 4-Fluoroamphetamine

The predicted aqueous solubility of 2,5‑DFA is logS = −1.687 (SolTranNet prediction) [1]. This value lies between the experimental/predicted solubility of amphetamine (logS ≈ −0.87 to −1.6; approximate solubility 28–50 mg·mL⁻¹ in water) [2] and that of 4‑fluoroamphetamine (ALOGPS logS = −2.1) [3]. The intermediate solubility of 2,5‑DFA reflects the balanced lipophilicity imparted by dual ortho/meta fluorination without the extreme hydrophobicity introduced by para‑halogenation.

physicochemical properties aqueous solubility formulation and handling

Broader CYP Enzyme Engagement Profile Relative to Amphetamine Suggests Divergent Metabolic Fate

Computational metabolism prediction (BioTransformer) indicates that 2,5‑DFA undergoes hydroxylation mediated by at least five CYP isoforms: CYP1A2, CYP2C8, CYP2C9, CYP2D6, and CYP3A4 [1]. In contrast, amphetamine metabolism is predominantly catalyzed by CYP2D6 [2]. The engagement of multiple CYP families by 2,5‑DFA implies a more distributed metabolic clearance pathway, which may reduce susceptibility to CYP2D6‑polymorphism‑dependent variability in pharmacokinetics.

drug metabolism cytochrome P450 metabolic stability

Explicit Patent Designation as a Preferred Embodiment for Neurological Therapeutics Distinguishes 2,5-DFA from the 3,4-Difluoro Isomer

In US Patent US20100179221A1, 1‑(2,5‑difluorophenyl)‑2‑aminopropane (both as the free base and as its methanesulfonate salt) is explicitly prepared and characterized with full ¹H‑ and ¹⁹F‑NMR data and is listed among the preferred embodiments for treating neurological diseases, including Parkinson's disease [1]. The 3,4‑difluoro isomer is also prepared within the same patent, but the 2,5‑difluoro substitution pattern is structurally distinct and is claimed as part of a genus where the phenyl ring bears fluorine at at least one position with an additional non‑H substituent [1]. This explicit inclusion strengthens the intellectual‑property position of 2,5‑DFA for CNS‑targeted research programs.

intellectual property neurological disease patent differentiation

Predicted Abuse Liability (89.9%) Suggests Marginally Lower Addictive Potential Relative to Methamphetamine as a CNS Research Tool

A machine‑learning addictivity prediction model estimates the abuse liability of 2,5‑DFA at 89.9% [1]. While this value remains high, it is numerically lower than that typically assigned to methamphetamine (>90% in the same modeling framework) [1]. In silico docking data further indicate that 2,5‑DFA interacts with a panel of dopamine receptor subtypes (D1–D5) with predicted binding affinities ranging from −6.88 to −8.24 kcal·mol⁻¹, a profile that suggests potent but potentially less reinforcing dopaminergic engagement than methamphetamine [2].

abuse potential addiction prediction dopamine receptor interaction

Synthetic Accessibility with Yields of 75–85% Matches or Exceeds Reported Yields for 3,4-Difluoroamphetamine

In the patent‑disclosed synthetic route, 2,5‑difluorobenzaldehyde is condensed with nitroethane followed by LiAlH₄ reduction to yield 1‑(2,5‑difluorophenyl)‑2‑aminopropane at 75–85% overall yield for the reduction step [1]. The nitropropene intermediate is obtained in 60–90% yield. These yields are comparable to or slightly better than those reported for the 3,4‑difluoro isomer prepared by an analogous route (60–85% range) [1][2]. The commercial availability of 2,5‑difluorobenzaldehyde as a starting material further facilitates scalable synthesis.

synthetic chemistry reaction yield process scalability

Optimal Research and Procurement Scenarios for 1-(2,5-Difluorophenyl)propan-2-amine


Dopaminergic Probe Development Requiring Reduced Serotonergic Off‑Target Activity

For neuroscience programs investigating dopamine‑specific mechanisms without the confounding influence of serotonin release, 2,5‑DFA presents a structurally rational alternative to 4‑fluoroamphetamine (4‑FA), whose para‑fluorine substitution confers significant serotonergic activity (5‑HT uptake IC₅₀ = 6,800 nM for 4‑FA) [1]. The 2,5‑difluoro pattern, lacking a para substituent, is expected to favor dopamine/norepinephrine transporter engagement, as documented for ortho‑ and meta‑fluorinated amphetamines in rodent locomotor and drug discrimination assays [1].

CNS Drug Discovery Programs Requiring Patent‑Protected Lead Structures

Organizations developing therapeutics for Parkinson's disease or other neurological conditions may procure 2,5‑DFA to leverage its explicit inclusion in US Patent US20100179221A1 as a preferred embodiment [2]. The patent provides full spectroscopic characterization and synthetic methodology, reducing the burden of freedom‑to‑operate analysis and enabling rapid entry into medicinal chemistry optimization programs.

Metabolic Stability and Drug‑Drug Interaction Profiling Studies

The predicted engagement of five CYP isoforms (CYP1A2, CYP2C8, CYP2C9, CYP2D6, CYP3A4) in 2,5‑DFA metabolism [3] makes this compound a useful tool substrate for in vitro drug‑drug interaction panels, particularly when compared with amphetamine, which relies primarily on CYP2D6 [4]. Researchers can use 2,5‑DFA to assess how multi‑CYP metabolism affects clearance predictions in hepatocyte or microsomal assays.

Abuse Liability Comparator Studies Alongside Methamphetamine

With a predicted addictivity score of 89.9% [3] and a distinct dopamine receptor subtype binding profile (strongest affinity at D4: −8.04 kcal·mol⁻¹) [3], 2,5‑DFA serves as a valuable comparator in addiction neurobiology. It allows researchers to investigate whether subtle differences in dopaminergic receptor engagement translate to measurable differences in self‑administration, locomotor sensitization, or conditioned place preference relative to methamphetamine.

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